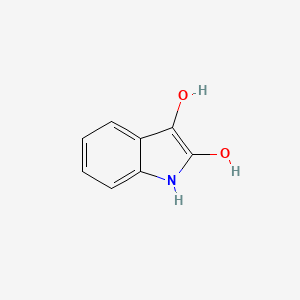

1H-indole-2,3-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-indole-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNRLPTYNKQQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204936 | |

| Record name | Indole-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5638-85-7 | |

| Record name | 1H-Indole-2,3-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-2,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 1h Indole 2,3 Diol

Oxidation Pathways of 1H-Indole-2,3-diol

The indole (B1671886) ring system, particularly when functionalized with hydroxyl groups, is susceptible to oxidation. These processes can lead to various oxidized products, including quinone-like structures.

While direct literature on the oxidation of the parent this compound to 1H-indole-2,3-dione (isatin) is limited, the reverse reaction is well-established: isatin (B1672199) can be reduced to form indole diols vulcanchem.com. Conversely, vicinal diols adjacent to electron-rich aromatic systems are often prone to oxidation. For instance, indole derivatives can undergo oxidative cleavage or transformation to oxindoles or quinone-like structures under various oxidizing conditions nih.govresearchgate.net. It is mechanistically plausible that this compound could be oxidized to 1H-indole-2,3-dione, likely involving the loss of two hydrogen atoms from the hydroxyl groups and the formation of carbonyl functionalities. This transformation would represent a formal dehydrogenation or oxidation of the diol to a diketone.

The mechanisms underlying the oxidative transformations of indoles and their derivatives are diverse. For indole diols, oxidation can proceed through several pathways depending on the oxidant and reaction conditions. These may involve initial radical formation, electron transfer, or direct oxygen atom insertion. For example, studies on related indole systems have explored palladium-catalyzed C-H peroxygenation researchgate.net and Witkop oxidation, which involves the oxidative cleavage of the indole 2,3-double bond researchgate.net. Mechanistic investigations often reveal the formation of transient intermediates such as epoxides, hydroperoxides, or radical species, which then undergo further reactions to yield the final oxidized products nih.govresearcher.life. The precise mechanism for the oxidation of this compound to 1H-indole-2,3-dione would likely involve the sequential or concerted removal of hydrogen atoms from the hydroxyl groups, potentially mediated by metal catalysts or specific oxidants.

Indole diols, including compounds like 1H-indole-4,5-diol, have been noted to participate in redox reactions . The presence of hydroxyl groups makes them potential participants in biological or chemical redox cycles, acting as electron donors or acceptors, or as intermediates in redox-mediated processes. While specific roles for this compound in established redox cycles are not extensively documented, its structural features suggest a potential for involvement in such systems, possibly through reversible oxidation-reduction processes.

Reactivity of Hydroxyl Groups on the Indole Ring

The hydroxyl groups at the 2 and 3 positions of this compound are nucleophilic and can undergo characteristic reactions of alcohols, such as esterification, etherification, and conjugation.

The hydroxyl functionalities of this compound can readily react with acylating agents (e.g., acid chlorides, anhydrides) to form esters and with alkylating or arylating agents (e.g., alkyl halides, sulfates) to form ethers. These reactions typically proceed under basic conditions to deprotonate the hydroxyl groups, making them more nucleophilic. For example, a general method for etherification involves reacting a diol with an alkyl halide in the presence of a base like potassium carbonate google.com. Similarly, esterification involves reaction with carboxylic acids or their derivatives, often catalyzed by acids or bases libretexts.org. These derivatizations can alter the compound's solubility, stability, and biological activity.

Table 1: Representative Reactions of Hydroxyl Groups in Indole Diols

| Reaction Type | Substrate/Example | Reagent/Conditions | Product Type | Reference |

| Etherification | 1-butyl-1H-indole-2,3-diol (as a representative diol) | 2-bromoethylmethyl ether, K2CO3, DMF, room temperature, 24h | 1-butyl-3-(2-methoxyethoxy)-1H-indol-2-ol | google.com |

| Esterification | Generic Alcohol (Diol) | Carboxylic Acid/Anhydride (B1165640)/Acid Chloride, Acid/Base Catalyst | Ester | libretexts.org |

| Glycosylation | Indole derivatives | Glycosyl donors, catalysts (e.g., organoboronic acids, pyridinium (B92312) salts) | C- or O-glycosylated indoles | acs.orgrsc.org |

| Conjugation | Indole-containing molecules | Various biologically active moieties, linkers | Indole conjugates (e.g., to oligonucleotides) | nih.gov |

The hydroxyl groups of this compound are amenable to glycosylation, a process involving the attachment of a carbohydrate moiety. This can occur via O-glycosylation, where the sugar is linked to an oxygen atom of the hydroxyl group. Stereoselective glycosylation methods, often employing Lewis acids or organocatalysts, are used to control the stereochemistry of the newly formed glycosidic bond rsc.orgfrontiersin.org. Furthermore, the hydroxyl groups can serve as attachment points for conjugation with other molecules, such as peptides, polymers, or fluorescent tags, to create hybrid structures with tailored properties for various applications, including bioconjugation and drug delivery nih.gov.

Theoretical and Computational Investigations of 1h Indole 2,3 Diol

Quantum Chemical Studies of 1H-Indole-2,3-diol

Quantum chemical methods are instrumental in elucidating the intrinsic properties of transient molecules like this compound. These computational approaches provide insights that are often difficult to obtain through experimental means due to the compound's reactive nature.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of this compound is central to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly revealing. The energy and localization of these orbitals dictate how the molecule interacts with other chemical species.

The HOMO is associated with the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO relates to the ability to accept electrons, highlighting regions prone to nucleophilic attack. For this compound, the HOMO is typically localized on the electron-rich pyrrole (B145914) ring, particularly the carbon atoms at positions 2 and 3, as well as the attached hydroxyl groups. The LUMO is generally distributed over the entire bicyclic system.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies have explored how substituents on the indole (B1671886) ring can modulate this gap, thereby tuning the reactivity of the diol intermediate.

Table 1: Frontier Molecular Orbital (FMO) Energies for this compound (Note: The following data is illustrative, based on typical values found in computational chemistry literature for similar indole derivatives. Actual values can vary depending on the computational method and basis set used.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Highest Occupied Molecular Orbital |

| LUMO | -0.9 | Lowest Unoccupied Molecular Orbital |

Conformational Analysis and Tautomerism of this compound

Tautomerism is a crucial aspect of the chemistry of this compound. It is in equilibrium with its keto-enol tautomers, primarily 2-hydroxy-1H-indol-3(2H)-one. Quantum chemical calculations are used to determine the relative stabilities of these tautomers. The stability is highly dependent on the solvent environment, as polar solvents can stabilize the more polar keto forms through hydrogen bonding. In the gas phase or non-polar solvents, the enol form (this compound) is often found to be more stable. The interconversion between these tautomers involves proton transfer, and computational models can map the energy barriers associated with these transformations.

Charge Distribution and Reactivity Predictions

The distribution of electron density within this compound is a key determinant of its reactivity. Methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are employed to visualize and quantify charge distribution.

MEP maps provide a visual representation of the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl groups and the π-system of the pyrrole ring are regions of high electron density.

NBO analysis provides a more quantitative picture by assigning partial charges to each atom. This data helps in predicting the molecule's reactivity with high precision. For instance, the carbon atoms C2 and C3, bonded to the hydroxyl groups, exhibit specific charge characteristics that make them centers for subsequent reactions, such as oxidation to isatin (B1672199).

Density Functional Theory (DFT) Calculations for this compound Systems

Density Functional Theory (DFT) has become a primary tool for investigating the properties and reactions of molecules like this compound. Its balance of computational cost and accuracy makes it ideal for studying complex reaction mechanisms.

Reaction Mechanism Pathway Elucidation for this compound Transformations

This compound is a key intermediate in the oxidation of indole to produce compounds like isatin and indigo (B80030) dye. DFT calculations have been instrumental in mapping out the step-by-step mechanisms of these transformations.

For example, in the oxidation of indole, the initial step is often the epoxidation of the C2-C3 double bond, followed by ring-opening to form this compound. DFT studies can model the thermodynamics and kinetics of each step, identifying the most favorable reaction pathway. These calculations can compare different potential oxidants and catalytic systems, predicting their efficiency in converting indole.

The subsequent transformation of this compound to isatin involves the loss of a water molecule. DFT calculations can elucidate whether this dehydration occurs in a concerted or stepwise fashion and can compute the activation energies for each potential route. This level of detail is crucial for optimizing reaction conditions in synthetic chemistry.

Transition State Analysis of this compound Reactions

Identifying and characterizing the transition state (TS) is fundamental to understanding the kinetics of a chemical reaction. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.

DFT calculations are used to locate the geometry of transition states for reactions involving this compound. For the tautomerization between the diol and its keto form, DFT can model the structure of the TS for the proton transfer. Similarly, for the dehydration of this compound to isatin, the TS structure reveals the bonding changes as the water molecule is eliminated.

Once a TS geometry is located, frequency calculations are performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. The energy of the transition state relative to the reactants gives the activation energy (Ea), a key parameter that can be used in the Arrhenius equation to predict reaction rates at different temperatures.

Table 2: Calculated Activation Energies for Key Transformations of this compound (Note: The following data is illustrative and represents typical values from DFT studies. Specific values depend on the reaction, solvent, catalyst, and computational level of theory.)

| Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Tautomerization to 2-hydroxy-1H-indol-3(2H)-one (uncatalyzed) | B3LYP | 6-31G(d,p) | 25-35 |

| Dehydration to Isatin (acid-catalyzed) | M06-2X | def2-TZVP | 15-20 |

These computational insights into the transition states and reaction pathways provide a powerful predictive tool for chemists, guiding the design of new catalysts and the optimization of synthetic routes involving the versatile this compound intermediate.

Interactions of this compound with Metal Ions or Other Chemical Species

Detailed theoretical and computational studies on the direct interaction of this compound with metal ions are not extensively documented in publicly available research. However, the potential for this compound to act as a ligand for metal ions can be inferred from research into its functionalized derivatives. The structure of this compound, featuring two hydroxyl groups at the 2 and 3 positions of the indole ring, presents a potential bidentate chelation site. The lone pairs of electrons on the oxygen atoms can coordinate with a metal center, forming a stable five-membered ring complex.

Research into novel colorimetric sensors has provided insight into the coordination potential of the this compound scaffold. Specifically, academic work has been reported on the progress toward the synthesis of 7-(pyridine-2-yl)-1H-indole-2,3-diol. This derivative is explicitly designed as an indole-containing colorimetric sensor for metal ions.

In such a system, the binding of a metal ion is a complex event involving multiple coordination sites. The proposed ligand, 7-(pyridine-2-yl)-1H-indole-2,3-diol, would theoretically offer a tridentate binding pocket composed of:

The nitrogen atom of the pyridine (B92270) ring.

The two oxygen atoms of the diol group.

The chelation of a metal ion by these sites would induce a significant change in the molecule's electronic structure and conformation. This perturbation of the electronic energy levels alters the molecule's absorption of light, leading to a visible color change, which is the fundamental principle of a colorimetric sensor. While specific computational data such as binding affinities or complex geometries for this compound or its derivatives are not detailed in the available literature, the synthetic focus on these molecules underscores their theoretical capability to interact with and sense various metal ions.

Molecular Dynamics Simulations and Advanced Modeling of this compound in Chemical Systems

A review of the scientific literature indicates that molecular dynamics (MD) simulations and other advanced modeling studies focused specifically on this compound are not widely reported. Such computational methods are powerful tools for understanding the behavior of molecules in complex environments over time.

Should such studies be undertaken, they could provide critical insights into several aspects of the molecule's behavior:

Conformational Analysis: MD simulations could explore the rotational freedom of the hydroxyl groups and the flexibility of the indole ring system, identifying the most stable conformations in various media.

Solvation and Hydration: Modeling the molecule in aqueous or other solvent environments would reveal how solvent molecules arrange around the diol and indole moieties, affecting its solubility and reactivity. The formation and dynamics of hydrogen bonds between the diol's hydroxyl groups and solvent molecules would be of particular interest.

Interaction Dynamics: In systems containing metal ions or other species, MD simulations could dynamically model the process of complex formation, providing information on the stability of the complex, the lifetime of the coordinate bonds, and the influence of the surrounding environment on the interaction.

The absence of dedicated MD studies on this compound represents a gap in the computational characterization of this molecule. Future research employing these advanced modeling techniques would be invaluable for elucidating its dynamic properties and its role in chemical and biological systems.

Biochemical and Enzymatic Studies of 1h Indole 2,3 Diol

Role of 1H-Indole-2,3-diol as a Metabolite or Intermediate in Indole (B1671886) Metabolism

This compound, more specifically cis-1H-indole-2,3-diol, is a pivotal, albeit often transient, intermediate in the metabolic breakdown of indole by various microorganisms. google.comajol.info It is not typically an end-product but rather a key metabolite that bridges the initial enzymatic attack on the indole ring to subsequent degradation or transformation products. frontiersin.org Its significance is highlighted in pathways where the indole ring's pyrrole (B145914) moiety is cleaved or modified, such as in the microbial production of indigo (B80030) dye or the complete mineralization of indole. google.comfrontiersin.org

The metabolic journey to this compound often begins with the essential amino acid, tryptophan. wikipedia.org In many bacteria, tryptophan can be catabolized by the enzyme tryptophanase to produce indole, pyruvate, and ammonia. google.com This indole can then serve as the direct substrate for the formation of this compound.

Pathway Leading to this compound:

Tryptophan Degradation: The primary route for indole production in many bacterial systems is the enzymatic breakdown of tryptophan. google.com

Indole Oxidation: Indole is then oxidized across the C2-C3 double bond of the pyrrole ring. This reaction is catalyzed by specific oxygenase enzymes, leading to the formation of cis-1H-indole-2,3-diol (also referred to as cis-indole-2,3-dihydrodiol). google.comajol.infofrontiersin.org

Pathways Leading from this compound: Once formed, this compound is typically unstable and undergoes further enzymatic or spontaneous transformations. google.com

Dehydration to Indoxyl: The most commonly cited fate of this compound is its rapid, often spontaneous, dehydration (loss of a water molecule) to form indoxyl (3-hydroxyindole). google.comajol.info This indoxyl can then be further oxidized, often by exposure to air, to dimerize into the blue pigment indigo. google.com

Dehydrogenation: In defined metabolic pathways for indole degradation, this compound is acted upon by a specific dehydrogenase. For instance, in Cupriavidus sp. SHE, the enzyme IifB, an indole-2,3-dihydrodiol dehydrogenase, converts the diol to 3-hydroxyindolin-2-one. frontiersin.org This product is then further metabolized to anthranilate by the enzyme IifA. frontiersin.org

The formation and conversion of this compound are mediated by several classes of enzymes, primarily oxygenases and dehydrogenases. ajol.infofrontiersin.org

Dioxygenases are a key class of enzymes that catalyze the incorporation of both atoms of molecular oxygen (O₂) into a substrate. Several aromatic dioxygenases, known for their broad substrate specificity, can oxidize indole to this compound. frontiersin.orgasm.org

The mechanism involves the enzymatic activation of dioxygen and its addition across the electron-rich C2=C3 bond of the indole ring. This results in the formation of a cis-dihydrodiol, a characteristic feature of this class of enzymes. google.com

One of the most studied examples is Naphthalene (B1677914) Dioxygenase (NDO) from Pseudomonas species. google.comasm.org Originally identified for its role in naphthalene degradation, NDO was found to efficiently catalyze the oxidation of indole to cis-1H-indole-2,3-diol. google.comoup.com This activity was discovered when Escherichia coli clones containing the NDO genes turned blue on rich media, a result of converting tryptophan-derived indole into indigo via the this compound intermediate. google.com Other dioxygenases, such as toluene (B28343) dioxygenase (TDO), also exhibit this activity. asm.org

More recently, a dedicated two-component Indole Oxygenase system (encoded by iifC and iifD genes in Acinetobacter) has been identified. This enzyme specifically catalyzes the dihydroxylation of indole to form cis-indole-2,3-dihydrodiol as the first step in a complete indole degradation pathway. frontiersin.org

While dioxygenases form the diol, other enzymes are involved in the broader metabolism of indole derivatives.

Hydroxylases (Monooxygenases): In contrast to dioxygenases, some monooxygenases can hydroxylate the indole ring at a single position. For example, cytochrome P450 monooxygenases and flavin-containing monooxygenases (FMOs) can directly hydroxylate indole at the C3 position to form indoxyl, bypassing the this compound intermediate. ajol.infofrontiersin.orgresearchgate.netnih.gov Multicomponent phenol (B47542) hydroxylases (mPHs) are also capable of directly converting indole to indoxyl. frontiersin.orgresearchgate.net This represents an alternative pathway for indigo formation that does not involve the diol. ajol.info

Dehydrogenases/Reductases: As mentioned previously, a short-chain dehydrogenase/reductase (SDR) family enzyme, indole-2,3-dihydrodiol dehydrogenase (encoded by iifB), acts directly on this compound. frontiersin.org It catalyzes the oxidation of one of the hydroxyl groups, converting the diol into 3-hydroxyindolin-2-one, which is a key step in the pathway that leads to the cleavage of the pyrrole ring and the formation of anthranilate. frontiersin.org

Table 1: Enzymes Involved in the Metabolism of this compound

| Enzyme Class | Specific Enzyme Example | Gene(s) | Organism Example | Reaction Involving this compound |

| Dioxygenase | Naphthalene Dioxygenase (NDO) | ndo genes | Pseudomonas putida | Forms this compound from indole. google.com |

| Dioxygenase | Indole Oxygenase | iifC/iifD | Acinetobacter sp. O153 | Forms this compound from indole. frontiersin.org |

| Dehydrogenase | Indole-2,3-dihydrodiol Dehydrogenase | iifB | Cupriavidus sp. SHE | Converts this compound to 3-hydroxyindolin-2-one. frontiersin.org |

Enzymatic Transformations Involving this compound

Biochemical Reactivity of this compound in Vitro Models

The biochemical reactivity of this compound is largely defined by its chemical instability. In many biological and in vitro systems, it is a transient species that rapidly undergoes further reaction, precluding significant accumulation. google.com

Direct, stable interactions of this compound with macromolecules like proteins and DNA have not been extensively documented, primarily due to its short half-life in aqueous environments. Its primary mode of "reactivity" in this context is its propensity to serve as a short-lived precursor for other molecules.

The principal biochemical reaction it undergoes is a facile dehydration to yield indoxyl. google.comajol.info This conversion from the cis-diol to indoxyl has been described as a spontaneous, non-enzymatic elimination of water. google.com This inherent chemical instability means that once produced by an enzyme like naphthalene dioxygenase, it is quickly converted to the next intermediate. This reactivity drives the metabolic flux towards products like indigo without requiring a dedicated dehydratase enzyme in some systems. google.com Therefore, instead of binding to macromolecules, its reactivity is channeled into its own transformation, which is a critical feature of the metabolic pathways it participates in.

Enzymatic Derivatization and Bioconjugation of this compound

The study of this compound in enzymatic systems is primarily centered on its role as a transient intermediate in the aerobic biodegradation of indole. While extensive research on the direct bioconjugation of isolated this compound is not widely documented, its enzymatic derivatization is a critical step in microbial metabolic pathways. This derivatization is carried out by specific enzymes that modify the diol, continuing the degradation cascade.

Detailed research into the aerobic degradation of indole has elucidated a pathway involving a series of enzymatic steps where this compound is both formed and consumed. mdpi.com In this context, the primary enzymatic derivatization of the diol is an oxidation reaction catalyzed by a dehydrogenase. mdpi.com

The process begins with the action of a flavin-dependent monooxygenase on the indole scaffold. mdpi.com A well-studied example is the iifC gene product from the iif gene cluster, which is responsible for indole degradation. mdpi.com This enzyme, an indole monooxygenase, catalyzes the epoxidation of the C2-C3 double bond of indole to form an unstable intermediate, indole-2,3-epoxide. mdpi.com This epoxide rapidly and non-enzymatically hydrolyzes to form this compound. mdpi.com

Once formed, the this compound serves as the substrate for the next enzyme in the pathway, a dehydrogenase encoded by the iifB gene. mdpi.com This enzyme facilitates the derivatization of the diol through oxidation. This step is crucial for the subsequent ring cleavage and complete metabolism of the indole structure. While this represents a clear example of enzymatic derivatization, the literature does not extensively cover bioconjugation reactions, such as glycosylation or glutathione (B108866) conjugation, directly involving this compound.

The enzymatic reactions involving the formation and derivatization of this compound are summarized in the table below.

Table 1: Enzymes Involved in the Formation and Derivatization of this compound during Indole Biodegradation

| Enzyme/Process | Gene (Example) | Substrate | Product | Reaction Type |

| Indole Monooxygenase | iifC | Indole | Indole-2,3-epoxide | Epoxidation |

| Spontaneous Hydrolysis | N/A | Indole-2,3-epoxide | This compound | Hydrolysis |

| Dehydrogenase | iifB | This compound | Oxidized diol product | Oxidation |

Data derived from studies on aerobic indole degradation pathways. mdpi.com

This pathway shares similarities with the degradation of other indole derivatives, such as indole-3-acetic acid (IAA), which also proceeds through oxygenase-catalyzed reactions that may involve diol intermediates. mdpi.com However, the enzymes involved can belong to different classes; for instance, the indole monooxygenase IifC is a group E flavin-dependent monooxygenase, whereas the IacA enzyme in IAA degradation belongs to group D. mdpi.com This highlights the diverse enzymatic strategies that nature employs to metabolize indole compounds, with intermediates like this compound playing a pivotal, albeit transient, role.

Derivatization and Structural Modifications of 1h Indole 2,3 Diol

Synthesis of Substituted 1H-Indole-2,3-diol Derivatives

The synthesis of substituted this compound derivatives is a cornerstone of medicinal chemistry and materials science, enabling the fine-tuning of the molecule's electronic and steric properties.

Modifications on the Benzene (B151609) Ring of this compound

Modifications on the benzene ring of the indole (B1671886) nucleus are typically achieved through electrophilic aromatic substitution. However, the high reactivity of the pyrrole (B145914) ring often necessitates protective strategies to direct substitution to the carbocyclic portion. wikipedia.org Generally, electrophilic substitution on the benzene ring occurs only after the N1, C2, and C3 positions of the pyrrole ring are substituted. wikipedia.org An exception arises in strongly acidic conditions, which can lead to exhaustive protonation of the C3 position, favoring electrophilic attack at the C5 position. wikipedia.org

A variety of functional groups can be introduced onto the benzene ring. For instance, nitration of 1H-indole-2,3-dione (isatin) at the C5 position can be accomplished using potassium nitrate (B79036) in concentrated sulfuric acid. researchgate.net Halogenation is another common modification. For example, 4-halo-1H-indoles have been synthesized from 2,3-dihalophenol derivatives, with key steps involving a Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization. researchgate.net These halogenated indoles can then be further functionalized.

The introduction of substituents on the benzene ring can significantly influence the molecule's properties. Below is a table summarizing some common modifications:

| Substituent | Position | Synthetic Method | Key Reagents |

| Nitro (-NO2) | C5 | Nitration | KNO3, H2SO4 |

| Halogen (-Cl, -Br) | C4, C5, C6, C7 | Halogenation | Varies |

| Alkyl (-R) | C5, C7 | Friedel-Crafts Alkylation | Alkyl halide, Lewis acid |

| Methoxy (-OCH3) | C5, C6 | Nucleophilic Substitution | Sodium methoxide |

Substitutions on the Pyrrole Ring of this compound

The pyrrole ring of the indole nucleus is highly susceptible to electrophilic attack, particularly at the C3 position, which is approximately 10^13 times more reactive than benzene. wikipedia.org This high reactivity allows for a wide range of substitutions.

Alkylation, for instance, can be achieved through various methods. Palladium/norbornene-cocatalyzed regioselective alkylation of 1H-indoles with primary alkyl bromides at the C-H bond adjacent to the NH group can yield 2-alkyl-1H-indoles. organic-chemistry.org Another approach involves the iridium-catalyzed intramolecular addition of a C(sp3)-H bond of a dimethylamino group across a C-C triple bond in 2-alkynyl-N,N-dimethylanilines to afford 3-substituted indoles. organic-chemistry.org

The introduction of other functional groups is also well-established. For example, Vilsmeier-Haack formylation of indole occurs exclusively at the C3 position at room temperature. wikipedia.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, on 3-iodoindole derivatives provide a versatile route to a wide variety of 3-substituted indoles. nih.gov

Here is a summary of common substitutions on the pyrrole ring:

| Substituent | Position | Synthetic Method | Key Reagents |

| Alkyl (-R) | C2, C3 | Palladium-catalyzed alkylation | Primary alkyl bromides, Pd/norbornene |

| Formyl (-CHO) | C3 | Vilsmeier-Haack formylation | DMF, POCl3 |

| Aryl/Vinyl (-Ar/-CH=CHR) | C3 | Palladium-catalyzed cross-coupling | Organoborons, organotins, alkynes |

| Cyano (-CN) | C2 | Palladium-catalyzed cyanation | Zn(CN)2, Pd catalyst |

N-Substitution Strategies for this compound

N-substitution of the indole ring is a common strategy to modify the properties of the molecule and is often a prerequisite for subsequent reactions. A variety of N-substituted derivatives can be synthesized through different methods.

Alkylation of the indole nitrogen can be readily achieved using alkyl halides in the presence of a base such as sodium hydride in DMF. nih.gov For instance, propargylation can be accomplished using propargyl bromide. nih.gov Benzylation is also a common modification, achieved with benzyl (B1604629) bromide. nih.gov

In addition to simple alkylation, more complex substituents can be introduced. For example, N-(1,3-dioxoisoindolin-2-yl) derivatives can be synthesized by refluxing with phthalic anhydride (B1165640) in acetic acid. mdpi.com This approach has been used to create various N-substituted isoindole-1,3(2H)-dione derivatives. mdpi.commdpi.com

The following table outlines some N-substitution strategies:

| Substituent | Synthetic Method | Key Reagents |

| Alkyl/Aryl | N-Alkylation/N-Arylation | Alkyl/Aryl halide, Base (e.g., NaH) |

| Benzyl | N-Benzylation | Benzyl bromide, Base |

| Acyl | N-Acylation | Acyl chloride, Base |

| Phthalimido | Condensation | Phthalic anhydride, Acetic acid |

Creation of Hybrid Molecules Incorporating the this compound Scaffold

The indole scaffold is a privileged structure in medicinal chemistry, and its incorporation into hybrid molecules is a powerful strategy for drug discovery. mdpi.com This approach combines the structural features of indole with other pharmacologically active moieties to create novel compounds with potentially enhanced or synergistic biological activities.

For example, hybrid molecules containing indole, thiazolidinedione, and triazole moieties have been synthesized and evaluated for their anticancer activities. mdpi.com Similarly, indole-1,3,4-oxadiazole hybrids have been developed as potential anticancer agents that inhibit tubulin polymerization. mdpi.com The synthesis of these hybrid molecules often involves multi-step reaction sequences, utilizing a range of coupling and cyclization reactions to link the different heterocyclic systems.

Synthesis of Bi-Indole and Oligo-Indole Systems Containing Diol Moieties

Bi-indole and oligo-indole alkaloids are a class of natural products characterized by the presence of two or more indole units. mdpi.com These complex molecules often exhibit potent biological activities that are greater than their monomeric counterparts. mdpi.com The synthesis of these systems is a significant challenge in organic chemistry and typically involves a convergent approach where the monomeric indole units are synthesized separately and then coupled together. mdpi.com

Stereoselective Synthesis of Chiral this compound Derivatives

The development of catalytic enantioselective methods to generate chiral indole derivatives is a challenging yet important area of research. nih.gov Chiral phosphoric acid-catalyzed asymmetric dearomatization of 2,3-disubstituted indoles using naphthoquinone monoimines as electrophiles has been established as a strategy for the switchable divergent synthesis of chiral indolenines and fused indolines. nih.gov

Another approach involves a cobalt-catalyzed enantioselective anti-Markovnikov alkene hydroalkylation, which allows for the synthesis of α,α-dialkyl indoles. researchgate.net Furthermore, a palladium-catalyzed alkene difunctionalization reaction has been developed for the rapid construction of molecular complexity around the indole framework with high enantioselectivity. nih.gov

Advanced Analytical Methodologies for 1h Indole 2,3 Diol Research

Chromatographic Separation and Quantification Methods for 1H-Indole-2,3-diol

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that hyphenates the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This combination allows for the identification and quantification of individual components within complex mixtures wikipedia.org. GC-MS is particularly effective for analyzing volatile and semi-volatile organic compounds. While this compound, with its hydroxyl groups, might require derivatization to enhance its volatility for GC analysis, the technique remains invaluable for identifying related indole (B1671886) derivatives or metabolites in various matrices jmchemsci.comcore.ac.ukjmchemsci.comacademicjournals.orgplantarchives.org.

The general applications of GC-MS in scientific research are extensive and include:

Identification of Unknown Samples: GC-MS can identify substances by comparing their mass spectra to extensive spectral libraries, such as those from NIST and Wiley jmchemsci.comcore.ac.ukplantarchives.org.

Quantification: The technique allows for the precise measurement of the amount of a specific compound present in a sample.

Analysis of Complex Mixtures: GC-MS can separate and analyze numerous compounds simultaneously, making it ideal for analyzing plant extracts or biological samples core.ac.ukjmchemsci.complantarchives.org.

Environmental Monitoring: GC-MS is used for detecting pollutants and contaminants.

Forensic Science: It serves as a gold standard for substance identification due to its high specificity wikipedia.org.

A typical GC-MS setup for analyzing organic compounds involves specific parameters to ensure effective separation and detection. These parameters, as exemplified in the analysis of plant extracts, include the choice of a suitable capillary column (e.g., DB-5 or similar), a carrier gas like helium, controlled oven temperature programming, and specific injection techniques.

Table 1: Typical GC-MS Parameters in Organic Compound Analysis

| Parameter | Specification | Reference |

| Instrument | CE GC 8000 top MSMD 8000 Fyson instrument (example) | core.ac.uk |

| Column | DB 35 mr column (10 m×0.5 mm, 0.25 mm film thickness) (example) | core.ac.uk |

| Carrier Gas | Helium | core.ac.uk |

| Temperature Program | 100°C to 250°C (example ramp) | core.ac.uk |

| Flow Rate | 1 ml/min (example) | core.ac.uk |

| Injection Mode | Split mode (e.g., 1:50) | core.ac.uk |

| Detection Limit | Capable of detecting trace amounts of substances | wikipedia.org |

| Identification | Comparison with NIST and Wiley spectral libraries | jmchemsci.comcore.ac.uk |

While direct GC-MS data for this compound is not extensively detailed in the provided literature, the technique's established utility in identifying and quantifying organic molecules, including various indole derivatives found in natural products, underscores its importance in the broader research landscape of such compounds academicjournals.orgplantarchives.org.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray Crystallography is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid iastate.edu. This method provides detailed information about molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a compound's physical and chemical properties. For this compound and its potential complexes, X-ray crystallography can elucidate its solid-state structure, conformation, and how molecules pack together in the crystal lattice.

Studies involving indole derivatives and related compounds have demonstrated the power of X-ray crystallography. For instance, the crystal structures of various indole-containing heterocyclic systems and their complexes have been elucidated, revealing intricate molecular architectures and packing arrangements mdpi.comresearchgate.net. These studies often involve:

Single Crystal X-ray Diffraction: This is the primary method for obtaining detailed structural information from a single, well-formed crystal.

Unit Cell Determination: X-rays diffracted by the crystal lattice allow for the calculation of unit cell parameters (a, b, c, α, β, γ) and volume, which are characteristic of the crystal's symmetry and dimensions iastate.edumdpi.com.

Space Group Assignment: The diffraction pattern helps determine the space group, describing the crystal's symmetry elements.

Atomic Coordinates: By analyzing the intensities and positions of diffracted beams, the precise coordinates of atoms within the unit cell can be determined, leading to a complete molecular structure iastate.edu.

Absolute Configuration Determination: For chiral molecules, X-ray crystallography can unambiguously determine the absolute configuration of stereocenters, which is vital for understanding biological activity bohrium.comtaylorandfrancis.com.

While specific X-ray crystallographic data for this compound itself was not directly found in the provided snippets, studies on related indole structures highlight the methodology's application. For example, research on a triazolo-pyridazino-indole derivative provided detailed crystallographic data, including unit cell parameters and space group, offering insights into the structural characteristics of such fused ring systems mdpi.com.

Advanced Applications of 1h Indole 2,3 Diol in Organic Synthesis and Chemical Biology Research

1H-Indole-2,3-diol as a Precursor for Complex Heterocyclic Synthesis

This compound, existing in equilibrium with its more stable keto form, 1H-indole-2,3-dione (isatin), serves as a highly versatile and privileged scaffold in organic synthesis. researchgate.net Its synthetic utility stems from the reactivity of the C2 carbonyl (or its hydrated diol form) and the C3 carbonyl group, as well as the acidic N-H proton, which allow for a wide range of chemical modifications. researchgate.net This versatility has enabled chemists to use it as a foundational building block for a vast array of complex heterocyclic compounds, including spirocyclic and fused-ring systems.

The isatin (B1672199) framework is a key starting material for synthesizing a variety of heterocyclic molecules. researchgate.net For instance, it undergoes the Pfitzinger reaction to yield quinoline-4-carboxylic acids. researchgate.net Furthermore, the electrophilic C3 carbonyl group readily participates in condensation reactions with active methylene (B1212753) compounds, paving the way for the synthesis of diverse 3-substituted oxindoles. The ability to easily functionalize both the aromatic ring and the nitrogen atom further expands its synthetic potential, allowing for the creation of structurally diverse libraries of compounds. researchgate.netresearchgate.net These synthetic strategies are crucial in medicinal chemistry and drug discovery, where the indole (B1671886) nucleus is a common feature in many biologically active molecules. chula.ac.thmdpi.com The development of efficient, metal-free, and catalyzed reactions starting from indole derivatives to produce isatins has further streamlined access to these valuable precursors. researchgate.netorganic-chemistry.org

Utility of this compound in Materials Science Research (e.g., Polymer Chemistry)

The unique electronic and structural properties of the this compound core and its derivatives make them valuable building blocks in materials science, particularly in the field of polymer chemistry. The rigid, electron-deficient nature of the isatin-based scaffold allows it to function as an excellent acceptor unit in the design of donor-acceptor (D-A) polymers. These polymers are of significant interest for applications in organic electronics.

A notable example is the synthesis of D-A polymer semiconductors incorporating a novel acceptor unit derived from isatin: (3E,7E)-3,7-bis(2-oxoindolin-3-ylidene)-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione. rsc.org When this acceptor is copolymerized with various donor monomers, the resulting polymers exhibit ambipolar charge transport properties, meaning they can conduct both positive (holes) and negative (electrons) charges. rsc.org These materials have shown high charge carrier mobilities, with hole and electron mobilities reaching up to 0.19 and 0.09 cm²/V·s, respectively, in organic thin-film transistors (OTFTs). rsc.org The performance of such polymers highlights the potential of isatin-derived structures in creating advanced materials for next-generation electronic devices, including flexible displays, sensors, and organic solar cells. openmedicinalchemistryjournal.com

This compound in the Development of Chemosensors and Molecular Probes

The this compound scaffold, particularly in its keto form (isatin), is an effective platform for the design of chemosensors and molecular probes for ion detection. researchgate.net The presence of amide and carbonyl functional groups provides ideal chelating sites for binding with metal ions. researchgate.net This interaction can lead to distinct changes in the molecule's photophysical properties, such as color and fluorescence, allowing for naked-eye or spectrophotometric detection of specific analytes. researchgate.netbohrium.com

Research has demonstrated that 1H-indole-2,3-dione can act as a selective optical chemosensor for ferric (Fe³⁺) ions in aqueous solutions. researchgate.net Upon addition of Fe³⁺, the compound exhibits a significant enhancement in its ultraviolet-visible absorption spectrum, which is not observed with a wide range of other metal ions, indicating high selectivity. researchgate.net Similarly, indole-based sensors have been developed for the sequential and selective recognition of mercury (Hg²⁺) and cyanide (CN⁻) ions. bohrium.comsemanticscholar.org The binding of Hg²⁺ ions to the sensor molecule causes a noticeable color change and fluorescence quenching (an "off" signal). bohrium.com Subsequent addition of CN⁻ ions can displace the Hg²⁺, restoring the original color and fluorescence (an "on" signal). bohrium.com This "on-off-on" mechanism allows for the development of molecular switches and logic gates, demonstrating the scaffold's utility in creating sophisticated sensing systems. bohrium.com

| Scaffold Base | Target Analyte | Detection Method | Observed Change | Reference |

|---|---|---|---|---|

| 1H-Indole-2,3-dione | Fe³⁺ | UV-Vis Absorption | Enhanced absorption peak | researchgate.net |

| Indole-based Sensor | Hg²⁺ | Colorimetric & Fluorescence | Color change and fluorescence quenching ("off") | bohrium.com |

| Indole-Hg²⁺ Complex | CN⁻ | Colorimetric & Fluorescence | Restoration of original spectra ("on") | bohrium.com |

Exploration of this compound and its Derivatives as Chemical Biology Tools

The indole nucleus is a cornerstone in medicinal chemistry and chemical biology, appearing in numerous natural products and synthetic drugs. chula.ac.thnih.gov Derivatives of this compound are actively explored as chemical biology tools to probe biological systems and as scaffolds for drug development. mdpi.com Their ability to mimic peptide structures allows them to bind reversibly to various enzymes and receptors, making them valuable for developing novel therapeutic agents with distinct mechanisms of action. chula.ac.thresearchgate.net

Indole derivatives have been designed to target a wide range of biological entities. For instance, specific 3-substituted 1H-indoles have been synthesized and identified as potent and selective ligands for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission. nih.gov Other derivatives have been developed as inhibitors of tubulin polymerization, a critical process in cell division, making them promising anticancer agents. mdpi.comnih.gov The broad spectrum of biological activities associated with indole derivatives includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comresearchgate.net The structural versatility of the this compound core allows for the systematic modification and optimization of these biological activities, solidifying its role as a powerful tool for investigating biological pathways and discovering new therapeutic leads. mdpi.com

| Indole Derivative Class | Biological Target/Application | Function | Reference |

|---|---|---|---|

| 3-Substituted 1H-indoles | GluN2B-containing NMDA receptors | Receptor Ligand | nih.gov |

| General Indole Derivatives | Tubulin | Inhibitor of Polymerization | mdpi.comnih.gov |

| Various Isatin Derivatives | Cancer Cells | Anticancer Agents | researchgate.netmdpi.com |

| Indole Acrylamides | Inosine Monophosphate Dehydrogenase (IMPDH) | Enzyme Inhibitor | mdpi.com |

Future Research Directions and Perspectives on 1h Indole 2,3 Diol

Emerging Synthetic Methodologies for 1H-Indole-2,3-diol

The synthesis of this compound is intrinsically linked to the synthesis of its more stable dione (B5365651) form, isatin (B1672199). Traditional methods like the Sandmeyer and Stolle reactions have been foundational. nih.govbiomedres.uschemicalbook.com However, recent research has focused on developing more efficient, environmentally benign, and versatile synthetic protocols. These emerging methodologies prioritize higher yields, milder reaction conditions, and the use of reusable or novel catalytic systems.

Key advancements include:

Green Chemistry Approaches : The use of water as a solvent, solid acid catalysts like Cellulose Sulfuric Acid (CSA), and microwave irradiation are replacing conventional methods that often require harsh conditions and volatile organic solvents. openmedicinalchemistryjournal.com These green routes are not only environmentally friendly but can also be more economical. openmedicinalchemistryjournal.com

Phase-Transfer Catalysis (PTC) : PTC has been effectively used for the N-alkylation of isatin derivatives, allowing for the synthesis of various substituted compounds under mild conditions with good yields. researchgate.net

Novel Catalytic Systems : Metal-free synthesis using systems like I2-DMSO for the internal cyclization of 2-amino acetophenones represents a significant step forward. researchgate.net Furthermore, heterogeneous catalysts such as H-β zeolite are being employed for one-pot syntheses, offering the advantage of being reusable. chemicalbook.com

Multicomponent Reactions (MCRs) : Isatin is a valuable substrate in MCRs, which allow for the construction of complex molecular scaffolds, such as spirooxindoles, in a single step under catalyst-free and aqueous conditions. nih.govuevora.pt

| Methodology | Key Features | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Green Synthesis | Use of environmentally friendly solvents and energy sources. | Water, Cellulose Sulfuric Acid (CSA), Microwave Irradiation | Economical, reduced waste, milder conditions. | openmedicinalchemistryjournal.com |

| Phase-Transfer Catalysis (PTC) | N-alkylation of the indole (B1671886) ring. | Brominated alkylating agents in DMF with PTC | Good yields, mild conditions. | researchgate.net |

| Heterogeneous Catalysis | One-pot synthesis from anilines. | H-β zeolite | Reusable catalyst, good yields. | chemicalbook.com |

| Metal-Free Synthesis | Internal cyclization of 2-amino acetophenones. | I2-DMSO | Avoids heavy metal contamination. | researchgate.net |

| Multicomponent Reactions (MCRs) | Synthesis of complex derivatives like spirooxindoles. | Aqueous medium, catalyst-free | High efficiency, simplicity, excellent yields. | nih.govuevora.pt |

In-depth Mechanistic Understanding of this compound Reactivity

The reactivity of the 1H-indole-2,3-dione system is largely dictated by the electrophilic nature of its carbonyl groups, particularly at the C3 position. In the presence of protic solvents or catalysts, this reactivity involves the formation of the this compound intermediate. Understanding the mechanistic pathways of this diol is critical for controlling reaction outcomes and designing new chemical transformations.

The diol structure, featuring a gem-diol at C2 and a tertiary alcohol at C3, presents distinct reactive sites compared to the dione. Its reactivity is central to several key transformations:

Aldol Condensation : The C3-carbonyl of isatin is an excellent substrate for condensation reactions. irapa.org These reactions, which can be diastereoselective and enantioselective, likely proceed through the diol intermediate, where the hydroxyl group at C3 can influence the approach of nucleophiles. irapa.org

Friedel-Crafts Reaction : The reaction of isatins with electron-rich aromatic compounds like pyrroles occurs at the C3 position, leading to the formation of biologically interesting 3,3-disubstituted oxindoles. irapa.orgbohrium.com The mechanism involves the protonation of the C3-carbonyl, which is in equilibrium with the diol form.

Ring Expansion : Isatin derivatives can undergo ring expansion reactions to form larger heterocyclic systems, a transformation where the diol may play a role as a key intermediate. nih.govrsc.org

Oxidation and Reduction : The oxidation of isatin can yield isatoic anhydride (B1165640), while chemoselective reductions can target either carbonyl group. irapa.orgresearchgate.net The presence of the diol in equilibrium can affect the selectivity of these redox reactions.

Future research will focus on elucidating the precise role of the diol in these reactions through kinetic studies and the trapping of intermediates, providing a more granular understanding of its reactivity.

Advanced Computational Modeling for Predictive Research on this compound

Computational chemistry provides powerful tools for investigating the structure, stability, and reactivity of molecules like this compound, which may be difficult to isolate and study experimentally. indexcopernicus.com Density Functional Theory (DFT) has emerged as a particularly valuable method for studying isatin and its derivatives, and these techniques are directly applicable to the diol form. researchgate.netnih.gov

Advanced computational approaches enable researchers to:

Predict Molecular Geometry and Stability : DFT calculations, often using hybrid methods like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the optimized geometry, bond lengths, and bond angles of the diol, assessing its stability relative to the dione form in various environments. researchgate.netnih.govnih.gov

Analyze Electronic Structure : Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to understand charge transfer within the molecule and predict its kinetic stability. researchgate.netresearchgate.net Molecular Electrostatic Potential (MEP) surfaces can be mapped to identify reactive sites for nucleophilic and electrophilic attack. researchgate.net

Simulate Spectroscopic Properties : The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation of reaction products. researchgate.net

Evaluate Intermolecular Interactions : Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions, such as hydrogen bonds, which are crucial for understanding crystal packing and interactions with biological targets. nih.gov

Profile Pharmacokinetic Properties : In silico tools are increasingly used in early-stage drug discovery to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles and assess the drug-likeness of novel derivatives. indexcopernicus.com

| Computational Method | Application for this compound Research | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimization of molecular geometry and energy calculations. | Structure, stability, thermodynamic properties. | researchgate.netnih.gov |

| FMO Analysis (HOMO-LUMO) | Investigation of electronic properties and reactivity. | Energy gap, chemical reactivity indices, charge transfer. | researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Prediction of reactive sites for chemical reactions. | Sites for electrophilic and nucleophilic attack. | researchgate.net |

| Hirshfeld Surface Analysis | Study of intermolecular interactions in the solid state. | Hydrogen bonding, π-stacking, van der Waals forces. | nih.gov |

| In Silico ADMET Profiling | Assessment of drug-likeness and pharmacokinetic properties. | Bioavailability, metabolic stability, potential toxicity. | indexcopernicus.com |

Integrated Research Approaches for this compound Across Disciplines

The full potential of this compound and its derivatives can only be realized through integrated, interdisciplinary research. The vast pharmacological activities associated with the isatin scaffold, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, necessitate a collaborative effort between chemists, biologists, and computational scientists. nih.govmdpi.comnih.govmdpi.com

A typical integrated research workflow involves:

Synthetic Chemistry : Organic chemists design and execute novel, efficient syntheses of isatin derivatives, creating libraries of compounds for biological screening. researchgate.netnih.gov This includes the application of modern techniques like multicomponent and green reactions. openmedicinalchemistryjournal.comuevora.pt

Computational Chemistry : Before and during synthesis, computational chemists use modeling and simulation to predict the physicochemical properties, reactivity, and potential biological activity of the designed molecules. indexcopernicus.comresearchgate.net This predictive work helps prioritize which compounds to synthesize, saving time and resources.

Biological and Pharmacological Evaluation : Biologists and pharmacologists screen the synthesized compounds through in vitro and in vivo assays to determine their efficacy against specific diseases and to elucidate their mechanisms of action. mdpi.com

Structure-Activity Relationship (SAR) Studies : The combined data from synthesis, computation, and biological testing are used to establish SARs. nih.gov This knowledge provides crucial feedback to synthetic and computational chemists, enabling the rational design of next-generation compounds with improved potency and selectivity.

This synergistic cycle of design, synthesis, prediction, and testing accelerates the drug discovery process, moving promising candidates from the laboratory toward clinical applications. uevora.ptnih.gov

Challenges and Opportunities in this compound Research

Despite significant progress, research on this compound and its dione counterpart faces several challenges that also represent exciting opportunities for future investigation.

Challenges:

Instability and Transience : The primary challenge is the inherent instability of this compound, which readily dehydrates to 1H-indole-2,3-dione. This makes its isolation and direct experimental characterization difficult, meaning its properties must often be inferred from the reactivity of isatin in protic environments.

Reaction Selectivity : A key synthetic challenge is achieving selectivity in reactions involving the two distinct carbonyl groups (or hydroxyl groups in the diol form) at the C2 and C3 positions. bohrium.comrsc.org Developing reagents and catalysts that can differentiate between these sites is an ongoing area of research.

"Problematic" Functional Groups : In the context of drug discovery, some reported inhibitor scaffolds have been found to contain functional groups that can lead to undesirable side reactions rather than selective binding to a biological target. Careful experimental validation is needed to confirm viable inhibitor scaffolds.

Opportunities:

Catalyst Development : There is a significant opportunity to design novel catalysts—including organocatalysts, metal complexes, and biocatalysts—that can control the formation and subsequent reactions of the this compound intermediate with high chemo- and stereoselectivity.

Exploration of Biological Space : The proven versatility of the isatin scaffold as a pharmacophore presents vast opportunities for developing new therapeutic agents against a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. bohrium.commdpi.com Understanding the role of the diol in binding to enzyme active sites in aqueous physiological environments is a key area for exploration.

Advanced Mechanistic Studies : Combining advanced spectroscopic techniques with high-level computational modeling offers the opportunity to gain unprecedented insight into the reaction mechanisms involving the transient diol intermediate. This knowledge will enable more precise control over synthetic outcomes.

Flow Chemistry : The use of continuous flow synthesis can provide better control over reaction parameters such as temperature and time, which is ideal for managing reactions that involve unstable intermediates like this compound, potentially leading to higher yields and purities.

Q & A

Q. What synthetic routes are commonly employed to prepare 1H-indole-2,3-diol, and how are intermediates characterized?

- Methodological Answer : this compound can be synthesized via oxidative pathways from indole precursors or functionalization of indole-2,3-dione (isatin) derivatives. For example, fluorinated analogs like 7-fluoroisatin (CAS 317-20-4) are synthesized through regioselective indolylation or Hock cleavage reactions . Intermediates are characterized using -NMR, -NMR, FT-IR, and HRMS to confirm structural integrity. Yields typically range from 50–70%, with purity assessed via HPLC (>98%) .

Q. Key Data :

| Reaction Type | Precursor | Yield (%) | Characterization Techniques |

|---|---|---|---|

| Oxidative cleavage | Alkylperoxyoxindole | 65 | NMR, HRMS, FT-IR |

| Regioselective functionalization | Indole derivatives | 58 | X-ray, DSC |

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Structural confirmation relies on - and -NMR to identify proton environments and carbon frameworks. FT-IR verifies functional groups (e.g., hydroxyl stretches at 3200–3500 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity is validated via HPLC, while thermal stability is assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which detect melting points and decomposition pathways .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement of this compound?

- Methodological Answer : Crystallographic refinement tools like SHELXL and OLEX2 are critical. SHELXL handles high-resolution data and twinned crystals via iterative least-squares refinement, while OLEX2 integrates visualization and analysis for error correction. For example, SHELXL’s "TWIN" command resolves twinning artifacts, and OLEX2’s real-space refinement tools adjust electron density maps to minimize R-factor discrepancies .

Q. Example Workflow :

Data collection: High-resolution X-ray diffraction (0.8 Å).

Structure solution: SHELXD for phase determination.

Refinement: SHELXL with restraints for thermal parameters.

Validation: OLEX2’s built-in tools (e.g., ADDSYM) for symmetry checks.

Q. What computational strategies are used to study the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic transitions and frontier molecular orbitals. Solvent effects are incorporated via polarizable continuum models (PCM). For mechanistic insights, molecular dynamics simulations track hydrogen-bonding interactions in the solid state, as observed in phenazine-2,3-diol derivatives .

Q. How are thermal stability and decomposition pathways analyzed for this compound?

- Methodological Answer : Differential scanning calorimetry (DSC) identifies endothermic/exothermic events (e.g., melting at 235–240°C), while TGA quantifies mass loss during decomposition. For this compound, a two-stage decomposition is typical: initial hydroxyl group degradation (150–200°C) followed by aromatic ring breakdown (>300°C). Data interpretation requires correlating thermal events with FT-IR spectral changes (e.g., loss of O-H stretches) .

Q. What strategies address regioselectivity challenges in functionalizing this compound?

- Methodological Answer : Regioselective functionalization is achieved via catalyst-controlled reactions. For example, indium-catalyzed tandem indolylation directs substitutions to the C4/C5 positions, avoiding competing C7 reactivity. Steric and electronic effects are optimized using bulky ligands (e.g., tricyclohexylphosphine) to enhance selectivity. Reaction progress is monitored via -NMR to quantify regiochemical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.